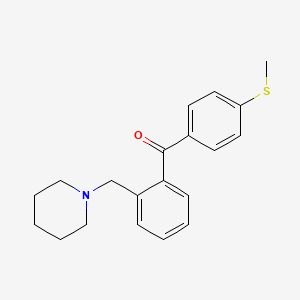

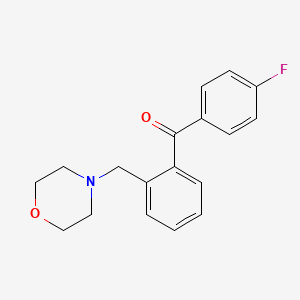

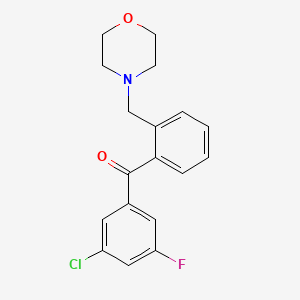

![molecular formula C21H21BrFNO3 B1327320 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898756-17-7](/img/structure/B1327320.png)

4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone" is a bromophenol derivative, a class of compounds known for their diverse biological activities. Bromophenols are organic compounds containing bromine and phenol groups, and they are often isolated from marine organisms such as algae. They have been studied for their potential as inhibitors of enzymes like carbonic anhydrase (CA), which is involved in pH regulation in the body, as well as for their antioxidant properties and their ability to inhibit cholinesterase enzymes, which are important in nerve function .

Synthesis Analysis

The synthesis of bromophenol derivatives often involves the use of natural bromophenols as starting materials or the bromination of phenolic compounds. In one study, novel bromophenol derivatives were synthesized from benzoic acids and methoxylated bromophenols, demonstrating the versatility of these compounds in chemical synthesis . Another approach utilized bromoepoxide as a chiral building block derived from malic acid to create complex bromophenol structures with potential pheromone activity . These methods highlight the synthetic strategies employed to create diverse bromophenol derivatives with varying biological activities.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms and hydroxyl groups attached to a benzene ring. The position and number of these substituents can significantly influence the biological activity of the compounds. For instance, the presence of multiple bromine atoms and hydroxyl groups has been associated with increased inhibitory potency against carbonic anhydrase isozymes . Additionally, the introduction of other functional groups, such as methyl sulfoxide or methoxy groups, can further modify the properties of these molecules .

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions due to their functional groups. They can act as competitive inhibitors in enzyme-catalyzed reactions, as seen with carbonic anhydrase, where they compete with substrates like 4-nitrophenylacetate . The hydroxyl groups can also engage in antioxidant reactions, scavenging free radicals and reducing metal ions, which is indicative of their potential as therapeutic agents against oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and alters the lipophilicity of the compounds, which can affect their bioavailability and distribution within the body. The hydroxyl groups contribute to the compounds' ability to form hydrogen bonds, impacting their solubility and reactivity. These properties are crucial when considering the pharmacokinetic and pharmacodynamic aspects of bromophenol derivatives as potential drugs .

科学的研究の応用

Synthesis and Chemical Properties

- Acylation and Regioselectivity : Research has shown that the acylation of compounds related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone can lead to the formation of derivatives like 3-acyloxy-2-methyl-1-pyrroline. This process is independent of the kind of acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

- Synthesis from Available Reagents : A method for synthesizing new compounds from commercially available reagents, including those related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, has been developed. This synthesis is promising for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

Biological Activities and Applications

- Dopamine Agonist Potential : Certain derivatives of 1,4-dioxa-7-azaspiro[4.5]decane, a compound structurally related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, have been evaluated for dopamine agonist activity. Some derivatives displayed significant activity in specific biological assays (Brubaker & Colley, 1986).

- Antimicrobial and Antioxidant Properties : Bromophenol derivatives from natural sources, related to 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, have been investigated for their biological activities. Some of these compounds have demonstrated antimicrobial and antioxidant properties (Zhao et al., 2004).

Advanced Applications

- Role in Polymer Synthesis : Compounds containing 1,4-dioxa-8-azaspiro[4.5]decane structures are used in creating novel polymers, which have shown efficiency in sorption experiments, indicating potential applications in environmental remediation (Akceylan, Bahadir, & Yılmaz, 2009).

Radiopharmaceutical Applications

- Imaging Agent Development : Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored as potential radioligands for tumor imaging, suggesting applications in the field of radiopharmaceuticals (Xie et al., 2015).

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXXDXWYQJWBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643769 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone | |

CAS RN |

898756-17-7 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

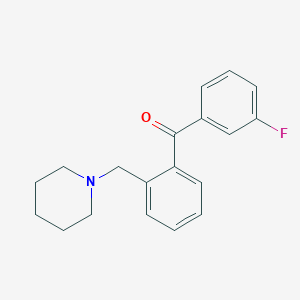

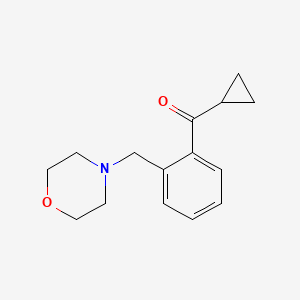

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

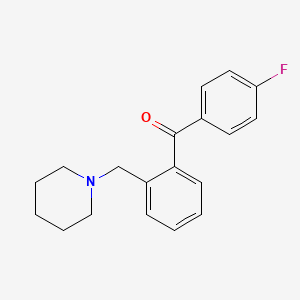

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

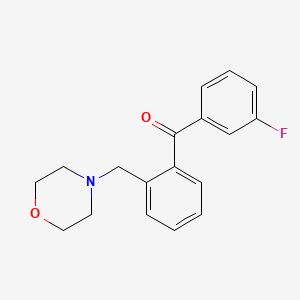

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)